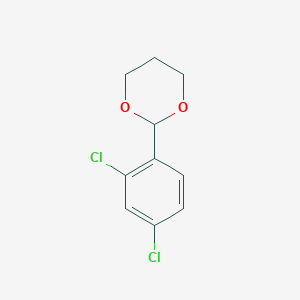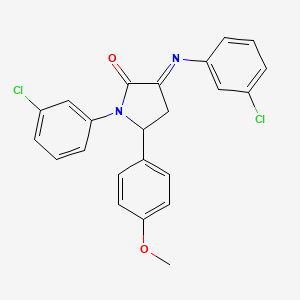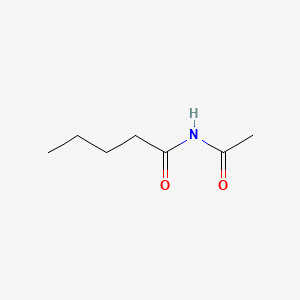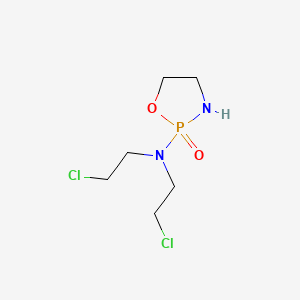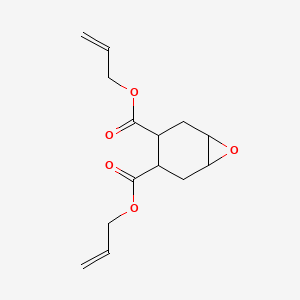
Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with a thioxo group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- typically involves the reaction of 4-methyl-2-thioxo-1,2-dihydropyridine with phenylacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to yield corresponding alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-thioxo-1,3-thiazol-3(2H)-yl derivatives: These compounds share the thioxo group and exhibit similar chemical reactivity.
N,6-Diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides: These compounds have a similar thioxo group and are used in anti-inflammatory research.
Propiedades
Número CAS |
13134-83-3 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
2-(4-methyl-2-sulfanylidenepyridin-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H13NOS/c1-11-7-8-15(14(17)9-11)10-13(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
INSDGABOESMQJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)N(C=C1)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


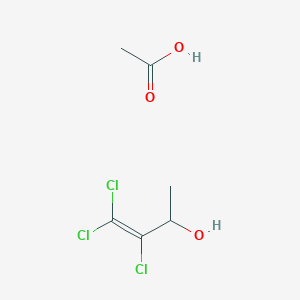

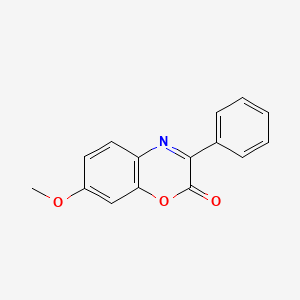
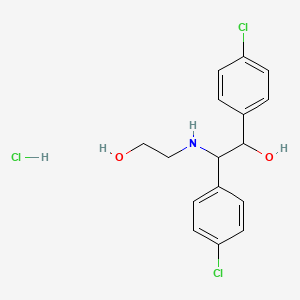
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
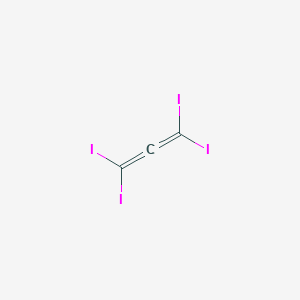
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
